molecular formula C15H19FN4O B2985970 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 1226441-58-2

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2985970
CAS No.: 1226441-58-2
M. Wt: 290.342
InChI Key: GFLYRUQVNMPROA-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 4-fluorobenzyl group and a 3,5-dimethylpyrazole moiety linked via an ethyl chain. The urea scaffold is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity, which enhances interactions with biological targets. The 4-fluorobenzyl substituent may improve metabolic stability and lipophilicity, while the dimethylpyrazole group could modulate steric and electronic properties.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O/c1-11-9-12(2)20(19-11)8-7-17-15(21)18-10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLYRUQVNMPROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in therapeutic contexts.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H20N4O
  • Molecular Weight : 288.35 g/mol

The compound features a pyrazole moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activities. For instance, studies have shown that similar pyrazole-based compounds can inhibit cell proliferation in various cancer cell lines. The IC50 values for related compounds have been reported in the range of 1.9 to 2.3 µg/mL against HCT-116 and MCF-7 cell lines, suggesting a potential for this compound to exhibit comparable efficacy .

The mechanism through which pyrazole derivatives exert their anticancer effects often involves the modulation of key signaling pathways associated with cell growth and apoptosis. These compounds may act as inhibitors of specific enzymes or receptors involved in tumor progression.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic routes, including:

  • Condensation Reactions : Combining appropriate pyrazole derivatives with urea or related compounds.
  • Functional Group Modifications : Altering substituents on the benzyl group to enhance biological activity.

Study on Anticancer Properties

In a recent study focusing on similar pyrazole compounds, researchers demonstrated that certain derivatives exhibited selective inhibition of cancer cell lines. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µg/mL)Reference
Compound AHCT-1161.9
Compound BMCF-72.3
DoxorubicinHCT-1163.23

Comparison with Similar Compounds

Core Structural Features and Substituents

The table below compares the target compound with structurally related analogs:

Compound Name (or Identifier) Core Structure Substituents/Functional Groups Key Structural Differences Reference
Target Compound Urea 4-fluorobenzyl, 3,5-dimethylpyrazole (ethyl link) Unique combination of fluorinated benzyl and dimethylpyrazole
1-Ethyl-3-(3-methyl-1-phenyl-pyrazole)urea Urea Ethyl, 3-methyl-1-phenylpyrazole Phenyl group instead of fluorobenzyl; no ethyl linker
FDU-PB-22 Indole-ester 4-fluorobenzyl, naphthalen-1-yl ester Ester linkage replaces urea; indole core
AKB-57 Indazole 4-fluorobenzyl, adamantyl ester Carboxylate ester; adamantyl group
MK13 Urea 3,5-dimethoxyphenyl, 4-methylpyrazole Methoxy groups instead of fluorobenzyl

Physicochemical Properties

  • Lipophilicity: The 4-fluorobenzyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., MK13 with dimethoxyphenyl) .
  • Solubility : Urea derivatives generally exhibit moderate aqueous solubility. The ethyl linker in the target compound may reduce crystallinity compared to rigid analogs like AKB-57 .
  • Melting Points : While exact data for the target compound is unavailable, analogs with aromatic substituents (e.g., phenyl in compounds) show higher melting points (>150°C) due to stronger π-π stacking .

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